Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study on the synthesis and characterization of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Effects on Human Leukemic Cells
Research into novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates shows significant antiproliferative effects against human leukemic cells. Among these, a compound demonstrated potent activity, indicating its cytotoxic nature and ability to induce cell death, which could be relevant for the development of new cancer therapies (Sharath Kumar et al., 2014).
Solvent Influence on Sulfoxide Thermolysis
The solvent's impact on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters has been explored, showing significant solvent effects on the elimination process. This research could inform the synthesis strategies of similar compounds for various applications, including medicinal chemistry (Bänziger, Klein, & Rihs, 2002).
Synthesis of Crucial Intermediates
A study on the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a critical intermediate of vandetanib, outlines an optimized synthesis process. This research could be directly applicable to the efficient production of related compounds (Wei et al., 2010).
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and interact strongly with biological targets . They have been studied for their antimicrobial and anticancer activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been found to display antimicrobial and anticancer activities , suggesting that they may have similar effects.
Action Environment
The nature of substituents on the thiadiazole ring can influence the compounds’ activity .
Properties
IUPAC Name |
methyl 4-methoxy-3-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-24-13-4-3-11(16(21)25-2)9-14(13)27(22,23)19-12-5-7-20(8-6-12)15-10-17-26-18-15/h3-4,9-10,12,19H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZROLWCBPIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.